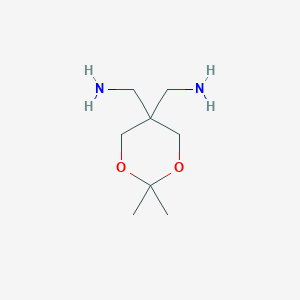
5,5-Bis-(aminomethyl)-2,2-bis-(methyl)-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is an organic compound with the molecular formula C8H18N2O2. It is characterized by a dioxane ring structure with two methyl groups and two methanamine groups attached. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine typically involves multi-step reactions. One common method includes the reaction of 2,2-dimethyl-1,3-dioxane-5,5-diol with methanesulfonyl chloride to form the corresponding mesylate, followed by substitution with ammonia or an amine to yield the desired product . The reaction conditions often involve the use of inert atmospheres and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine may involve similar synthetic routes but on a larger scale. The process typically includes rigorous purification steps such as distillation or recrystallization to achieve the required product quality for commercial applications.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methanamine groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding dioxane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted dioxane compounds.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of (2,2-dimethyl-1,3-dioxane-5,5-diyl)dimethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanol: Similar structure but with hydroxyl groups instead of methanamine groups.
2,2-Dimethyl-1,3-dioxane-5-ol: Another related compound with a hydroxyl group at the 5-position.
Uniqueness
(2,2-Dimethyl-1,3-dioxane-5,5-diyl)dimethanamine is unique due to the presence of both methanamine groups, which impart distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C8H18N2O2 |
|---|---|
Peso molecular |
174.24 g/mol |
Nombre IUPAC |
[5-(aminomethyl)-2,2-dimethyl-1,3-dioxan-5-yl]methanamine |
InChI |
InChI=1S/C8H18N2O2/c1-7(2)11-5-8(3-9,4-10)6-12-7/h3-6,9-10H2,1-2H3 |
Clave InChI |
JHLRQPKEOLTCOG-UHFFFAOYSA-N |
SMILES canónico |
CC1(OCC(CO1)(CN)CN)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



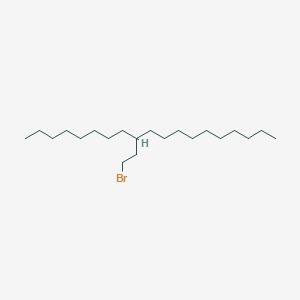
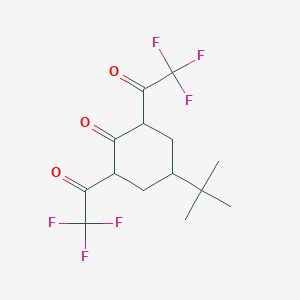
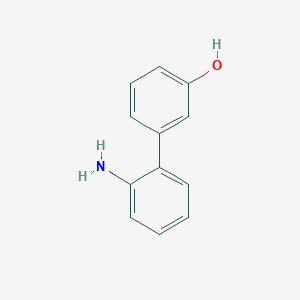

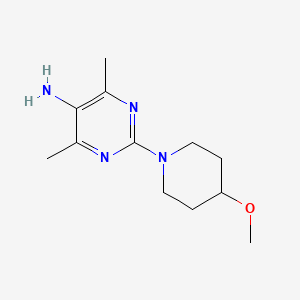
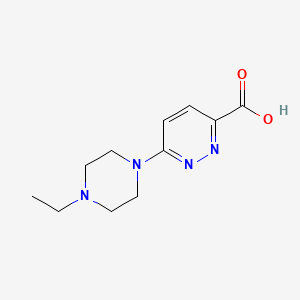



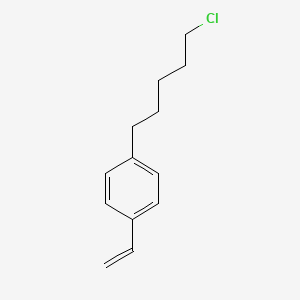
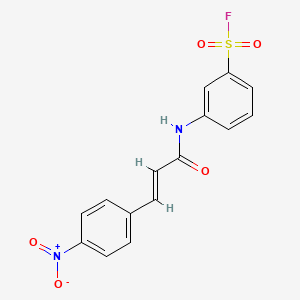
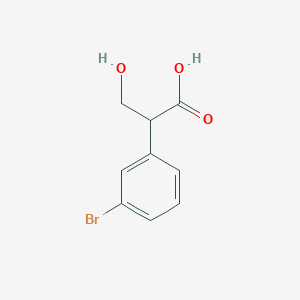
![2-[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-N-(1-cyanocyclopentyl)acetamide](/img/structure/B13353668.png)
